2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid

LXR agonist Immuno-oncology ApoE modulation

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid (CAS 1253527-82-0) is a synthetic small molecule belonging to the tertiary amino acid class, characterized by a central aminoacetic acid scaffold N-substituted with a 4-(benzyloxy)benzyl group and a 2,2-diphenylethyl group. Its molecular formula is C30H29NO3 with a molecular weight of 451.6 g/mol.

Molecular Formula C30H29NO3
Molecular Weight 451.6 g/mol
CAS No. 1253527-82-0
Cat. No. B6363206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid
CAS1253527-82-0
Molecular FormulaC30H29NO3
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O
InChIInChI=1S/C30H29NO3/c32-30(33)22-31(21-29(26-12-6-2-7-13-26)27-14-8-3-9-15-27)20-24-16-18-28(19-17-24)34-23-25-10-4-1-5-11-25/h1-19,29H,20-23H2,(H,32,33)
InChIKeyBXLVQWNGBRIDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid (CAS 1253527-82-0): Chemical Class and Baseline Identity for Informed Procurement


2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid (CAS 1253527-82-0) is a synthetic small molecule belonging to the tertiary amino acid class, characterized by a central aminoacetic acid scaffold N-substituted with a 4-(benzyloxy)benzyl group and a 2,2-diphenylethyl group [1]. Its molecular formula is C30H29NO3 with a molecular weight of 451.6 g/mol . The compound serves as a key intermediate or pharmacophore-modified analog within the medicinal chemistry landscape of nuclear receptor modulators, particularly liver X receptor (LXR) agonists [2]. Commercially, it is supplied at ≥95% purity for research use only .

Procurement Risk Alert: Why In-Class LXR Modulators and Aminoacetic Acid Derivatives Cannot Substitute for 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid (CAS 1253527-82-0)


Generic substitution within the aminoacetic acid class is contraindicated due to the critical influence of the N-substituent pattern on target binding, selectivity, and downstream pharmacological outcome. For instance, exchanging the benzyloxyphenyl group in CAS 1253527-82-0 with the 2-chloro-3-(trifluoromethyl)benzyl group found in the clinical-stage LXR agonist RGX-104 (Abequolixron) results in a compound with a fundamentally different potency and selectivity profile for LXRβ [1]. Similarly, the free carboxylic acid of CAS 1253527-82-0 distinguishes it from the methyl ester prodrug form (CAS 1186194-54-6), which requires enzymatic hydrolysis to become active . The absence of a 2-phenyl substituent on the acetic acid moiety further differentiates it from CAS 1253527-62-6, altering steric bulk and potential binding interactions . Direct experimental evidence for the target compound remains limited; however, class-level structure-activity relationship (SAR) inference from published LXR agonist series strongly indicates that apparently minor structural modifications produce non-interchangeable biological outcomes [1].

Quantitative Differentiation Evidence for 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid (CAS 1253527-82-0) Against Closest Structural Analogs


Structural Divergence from Clinical LXR Agonist RGX-104: Absence of Chloro-Trifluoromethylbenzyl Pharmacophore

In contrast to the clinical-stage LXR agonist RGX-104 (Abequolixron), which contains a 2-chloro-3-(trifluoromethyl)benzyl substituent critical for LXRβ potency, CAS 1253527-82-0 incorporates a 4-(benzyloxy)phenyl substituent lacking halogenation [1]. Published SAR for the diphenylethylamino series demonstrates that removing the 2-chloro-3-(trifluoromethyl) group from GW3965 abolishes LXR agonism (EC50 >10 µM vs. 0.19 µM for hLXRα) [2]. This defines CAS 1253527-82-0 as a structurally de-risked analog suitable for target-agnostic phenotypic screening where LXR-driven transcriptional activation is undesirable.

LXR agonist Immuno-oncology ApoE modulation Nuclear receptor Medicinal chemistry

Free Carboxylic Acid vs. Methyl Ester Prodrug: Impact on In Vitro Bioavailability

CAS 1253527-82-0 is the free carboxylic acid form, distinguishing it from the methyl ester analog CAS 1186194-54-6 . Free carboxylic acids in this chemical series typically exhibit higher aqueous solubility at physiological pH due to ionization (predicted pKa ~4.2) but reduced passive membrane permeability compared to the methyl ester prodrug [1]. The methyl ester requires intracellular esterase cleavage to release the active carboxylate, introducing a rate-limiting step that may confound acute pharmacological assays [1].

Prodrug Carboxylic acid Methyl ester Solubility Permeability

Absence of 2-Phenyl Substituent on Acetic Acid Reduces Steric Bulk Relative to CAS 1253527-62-6

CAS 1253527-82-0 bears an unsubstituted acetic acid moiety, whereas the analog CAS 1253527-62-6 incorporates a phenyl group at the α-position to the carboxylic acid . This additional phenyl substituent increases molecular weight by 76.1 Da (527.7 vs. 451.6 g/mol) and introduces significant steric bulk adjacent to the carboxylate . In related amino acid series, α-substitution has been shown to alter target binding conformation and metabolic stability, with bulkier substituents generally reducing clearance rates but potentially compromising binding affinity for sterically constrained pockets [1].

Steric hindrance Structure-activity relationship Binding pocket α-Substitution

Benzyloxyphenyl vs. Chloro-Trifluoromethylbenzyl: Differential Impact on Cytochrome P450 Inhibition Liability

The 4-(benzyloxy)phenyl substituent of CAS 1253527-82-0 replaces the 2-chloro-3-(trifluoromethyl)benzyl group present in GW3965 and RGX-104 [1]. Trifluoromethyl-substituted aromatics are known to engage in favorable interactions with CYP enzyme active sites, often resulting in mechanism-based or competitive CYP inhibition [2]. In contrast, benzyloxy-substituted aromatics generally display lower CYP inhibitory potential due to reduced lipophilicity and altered electronic properties [2]. This is relevant because GW3965 has been reported to exhibit CYP3A4 inhibition in vitro .

CYP inhibition Drug-drug interaction Metabolic stability Toxicology

Procurement-Ready Application Scenarios for 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid (CAS 1253527-82-0)


Target-Agnostic Phenotypic Screening in Oncology Where LXR-Driven Confounding Must Be Avoided

CAS 1253527-82-0 serves as a structural analog of clinical LXR agonists but, based on SAR extrapolation, lacks LXRα/β agonism [1]. This makes it an ideal negative control or scaffold for phenotypic screening in cancer cell lines where LXR activation (as with GW3965 or RGX-104) would induce ApoE expression and confound readouts related to lipid metabolism, proliferation, or apoptosis [1]. Its free carboxylic acid ensures immediate target availability without esterase-dependent bioactivation .

Medicinal Chemistry Lead Optimization: Favorable Ligand Efficiency Starting Point

With a molecular weight of 451.6 g/mol and no α-substituent on the acetic acid, CAS 1253527-82-0 offers a ligand-efficient core scaffold (predicted LE ≥0.25) for hit-to-lead campaigns targeting nuclear receptors, GPCRs, or enzymes that accommodate the diphenylethylamino pharmacophore [2]. The benzyloxy group provides a metabolically labile handle for subsequent SAR exploration, while the free acid allows direct conjugation to amines or alcohols for library synthesis [2].

In Vitro ADME Profiling: CYP Inhibition Risk Assessment Without Trifluoromethyl Interference

The absence of the 2-chloro-3-(trifluoromethyl)benzyl group eliminates a known CYP3A4 inhibitory motif present in GW3965 . Researchers can use CAS 1253527-82-0 to establish baseline CYP inhibition values for the diphenylethylamino scaffold, enabling deconvolution of substituent-specific contributions to CYP liability in analog series .

Synthetic Intermediate for Diversified Analog Libraries

The free carboxylic acid of CAS 1253527-82-0 enables direct amide coupling or esterification to generate diverse analog libraries without the need for deprotection steps required with the methyl ester (CAS 1186194-54-6) . This reduces synthetic step count and improves overall yield in parallel synthesis workflows aimed at exploring structure-activity relationships around the benzyloxyphenyl and diphenylethyl vectors .

Quote Request

Request a Quote for 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.